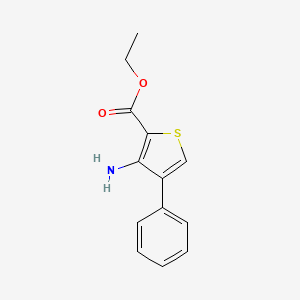

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAJUMNFVHZVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-phenylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted aminothiophene that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a crucial building block for the construction of a variety of heterocyclic systems, many of which exhibit promising biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development.

Chemical Structure and Properties

Ethyl 3-amino-4-phenylthiophene-2-carboxylate possesses a core 2-aminothiophene scaffold, which is a privileged structure in medicinal chemistry. The molecule is characterized by an ethyl ester group at the 2-position, an amino group at the 3-position, and a phenyl substituent at the 4-position of the thiophene ring.

Molecular and Physical Properties

A summary of the key physicochemical properties of Ethyl 3-amino-4-phenylthiophene-2-carboxylate is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂S | [1][2] |

| Molecular Weight | 247.31 g/mol | [1][2] |

| CAS Number | 4815-36-5 | [2] |

| Appearance | Yellow solid/crystals or powder | [3][4] |

| Melting Point | 92-97 °C | [2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml). Slightly soluble in a DMSO:PBS (pH 7.2) (1:10) solution (0.1 mg/ml). | [5] |

| Predicted pKa | -0.14 ± 0.10 | [3] |

| UV max | 230, 301 nm | [5] |

Synthesis of Ethyl 3-amino-4-phenylthiophene-2-carboxylate

The most prominent and widely utilized method for the synthesis of Ethyl 3-amino-4-phenylthiophene-2-carboxylate is the Gewald aminothiophene synthesis .[6] This multicomponent reaction offers a convergent and efficient route to polysubstituted 2-aminothiophenes from readily available starting materials.[6]

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[6] For the synthesis of the title compound, acetophenone serves as the ketone component.

The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate.[6] The subsequent addition of elemental sulfur and cyclization leads to the formation of the desired 2-aminothiophene.[6] Microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and reduced reaction times.[6]

Experimental Protocol: Microwave-Assisted Gewald Synthesis

The following protocol is a representative procedure for the synthesis of Ethyl 3-amino-4-phenylthiophene-2-carboxylate, adapted from literature procedures for similar derivatives.[7][8]

Materials:

-

Acetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Toluene

-

Ethanol

-

Ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of acetophenone (0.01 mol), ethyl cyanoacetate (0.01 mol), and elemental sulfur (0.005 mol).

-

Solvent and Catalyst Addition: Add toluene (0.005 mol) and 15 ml of ethanol to the reaction mixture.

-

Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 120°C for a few minutes. The reaction progress should be monitored by TLC using a dichloromethane:methanol (8:2) solvent system.

-

Work-up: Upon completion of the reaction, quench the mixture with ammonium chloride solution.

-

Extraction: Extract the product with diethyl ether.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from hot ethanol and hot water.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminothiophene derivatives typically displays characteristic absorption bands. For a compound with the structure of Ethyl 2-amino-4-phenylthiophene-2-carboxylate, the following peaks are anticipated:

-

N-H stretching: Two bands in the region of 3460-3294 cm⁻¹ corresponding to the primary amine.[9]

-

C=O stretching: A strong absorption band around 1666 cm⁻¹ for the ester carbonyl group.[9]

-

C=C stretching: Bands in the region of 1593-1438 cm⁻¹ for the aromatic thiophene and phenyl rings.[9]

-

C-O stretching: An absorption band around 1224 cm⁻¹ for the ester C-O bond.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For Ethyl 3-amino-4-phenylthiophene-2-carboxylate, the expected signals are:

-

A triplet and a quartet for the ethyl ester protons.

-

A broad singlet for the amino protons, which is exchangeable with D₂O.

-

A singlet for the proton at the 5-position of the thiophene ring.

-

A multiplet for the aromatic protons of the phenyl group.

For the closely related methyl ester, Methyl-2-amino-4-phenylthiophene-3-carboxylate, the following ¹H NMR data (in DMSO-d₆) has been reported: δ 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH).[9]

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For a substituted ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative, characteristic chemical shifts have been reported (in CDCl₃) at δ: 14.1, 60.9, 108.7, 120.3, 126.4, 128.3, 129.7, 131.0, 132.2, 136.2, 143.7, 160.0, 163.7.[7][8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl 2-amino-4-phenylthiophene-2-carboxylate (C₁₃H₁₃NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 247.31.

Chemical Reactivity and Applications in Synthesis

The 2-aminothiophene core of Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a reactive scaffold that can undergo various chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems. The amino group and the adjacent ester functionality are key reactive sites.

Reactivity of the 2-Aminothiophene Moiety

The amino group at the 3-position is nucleophilic and can react with various electrophiles.[7] The thiophene ring itself can also undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The vicinal amino and ester groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems.

Caption: Reactivity of Ethyl 3-amino-4-phenylthiophene-2-carboxylate.

Synthesis of Thienopyrimidines

One of the most significant applications of Ethyl 3-amino-4-phenylthiophene-2-carboxylate and its analogs is in the synthesis of thienopyrimidines .[10] These fused heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of thienopyrimidines from 2-aminothiophene-3-carboxylates typically involves a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or nitriles.[7][10]

Biological and Pharmacological Significance

The 2-aminothiophene scaffold is a well-established pharmacophore, and derivatives of Ethyl 3-amino-4-phenylthiophene-2-carboxylate have been investigated for a variety of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of substituted 2-aminothiophenes.[3] For instance, certain 3-aminothiophene-2-carboxylate derivatives have shown excellent to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] Some derivatives also exhibit significant antifungal activity against species like Aspergillus niger and Candida albicans.[3]

Anti-inflammatory Activity

Thiophene derivatives have been explored as potential anti-inflammatory agents.[11][12] The anti-inflammatory activity is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay.[11] Some ethyl 3-amino-4-cyanothiophene-2-carboxylate derivatives have shown significant inhibitory activity in such models.[11]

Anticancer Potential

The cytotoxicity of thiophene derivatives against various cancer cell lines has been a subject of considerable research.[4][13][14] For example, a novel thiophene carboxylate derivative was found to induce cell death in multiple cancer cell lines, including lymphoma and leukemia, with CC50 values in the low micromolar to nanomolar range.[4][13][14] The mechanism of action often involves the induction of apoptosis through pathways such as the generation of reactive oxygen species and the activation of caspases.[4][13][14]

Conclusion

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a key heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis via the Gewald reaction, coupled with the versatile reactivity of the 2-aminothiophene core, makes it an attractive starting material for the generation of diverse chemical libraries. The demonstrated antimicrobial, anti-inflammatory, and anticancer activities of its derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutic agents. Further exploration of the structure-activity relationships of Ethyl 3-amino-4-phenylthiophene-2-carboxylate derivatives is warranted to unlock its full therapeutic potential.

References

-

SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. [Link]

-

Gouda, M. A., Berghot, M. A., El-Ghani, G. E. A., & Elattar, K. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-9. [Link]

-

Al-Omair, M. A., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2016). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 32(1), 325-332. [Link]

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]

-

Mamatha, D. M., Kumara, T. S., Sowmya, H. B. V., Naik, N., & Kumar, H. S. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2304-2312. [Link]

-

Toche, R. B., Hadole, C. D., & Shingate, B. B. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 8(4), 198-201. [Link]

-

Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

-

Gouda, M. A. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform, 42(32), no-no. [Link]

- Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Thienopyrimidine. (2022). In Encyclopedia. MDPI. [Link]

-

(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). ResearchGate. [Link]

-

(PDF) Novel thiophene derivatives as Anti-inflammatory agents. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]

-

Abdel-Megid, M. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 103-121. [Link]

-

Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

-

Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]

-

Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry, 18(1), 1-18. [Link]

-

de Oliveira, R., Nonato, F. R., Zanchett, C. N., de Oliveira, V. V., & de Oliveira, L. G. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 693. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2025). ResearchGate. [Link]

-

A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved February 22, 2026, from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Buchstaller, H. P., & Siebert, C. (2025). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 30(8), 1234. [Link]

-

Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Atlantis Bioscience, 1(1), 1-15. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry, 88(21), 15005-15012. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). Molecules, 19(4), 4595-4606. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31653-31664. [Link]

-

Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 64-97. [Link]

Sources

- 1. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds" by MOUSTAFA A. GOUDA, MOGED A. BERGHOT et al. [journals.tubitak.gov.tr]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. jocpr.com [jocpr.com]

- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. jpsbr.org [jpsbr.org]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 14. atlantisbioscience.com [atlantisbioscience.com]

Molecular weight and formula of Ethyl 3-amino-4-phenylthiophene-2-carboxylate

This technical guide is structured to address the specific physicochemical properties and synthetic challenges of Ethyl 3-amino-4-phenylthiophene-2-carboxylate .

Note on Isomerism: A critical distinction must be made immediately. The standard Gewald reaction (ketone + cyanoacetate + sulfur) typically yields the 2-amino-3-carboxylate isomer. The molecule requested here is the 3-amino-2-carboxylate isomer. This guide focuses on the specific "inverse" structural isomer requested, providing the distinct synthetic pathway required to achieve it.

Physicochemical Identity

The following data defines the molecular identity of the target scaffold. While the molecular weight and formula are identical to its common isomer (ethyl 2-amino-4-phenylthiophene-3-carboxylate), the structural connectivity is distinct.

Core Specifications

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-amino-4-phenylthiophene-2-carboxylate | |

| Molecular Formula | C₁₃H₁₃NO₂S | |

| Molecular Weight | 247.31 g/mol | Average Mass |

| Exact Mass | 247.0667 g/mol | Monoisotopic |

| Elemental Analysis | C: 63.13%; H: 5.30%; N: 5.66%; O: 12.94%; S: 12.97% | Theoretical |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic scaffold |

| H-Bond Donors | 1 (Amine group) | |

| H-Bond Acceptors | 3 (Ester O, Carbonyl O, Thiophene S) |

Structural Validation (Predicted NMR)

To confirm the synthesis of the 3-amino-2-carboxylate isomer versus the 2-amino-3-carboxylate, researchers should look for specific ¹H-NMR shifts:

-

Thiophene C5-H: A sharp singlet typically around δ 7.2–7.5 ppm . In the 4-phenyl isomer, this proton is adjacent to the phenyl ring, causing a slight downfield shift compared to unsubstituted thiophenes.

-

Amine (-NH₂): Broad singlet, exchangeable with D₂O, typically δ 5.0–6.5 ppm . Its position is heavily solvent-dependent (DMSO-d₆ vs. CDCl₃).

-

Ester Group: Classic ethyl pattern: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).

Synthetic Pathway: The "Inverse" Approach

Standard multicomponent Gewald reactions are unsuitable for this specific isomer. To place the amino group at position 3 and the carboxylate at position 2 , a stepwise Thorpe-Ziegler Cyclization strategy is required.

Retrosynthetic Analysis

The synthesis relies on the condensation of Ethyl Thioglycolate (providing S1 and C2) with a 3-chloro-3-phenylacrylonitrile precursor (providing C3, C4, and C5).

Mechanism Logic:

-

S-Alkylation: The thiol displaces the vinyl chloride.

-

Thorpe-Ziegler Cyclization: The activated methylene of the thioglycolate (alpha to ester) attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable amino-thiophene.

Reaction Workflow Diagram

The following diagram illustrates the specific pathway to the 3-amino-2-carboxylate isomer.

Figure 1: Synthetic route via modified Thorpe-Ziegler cyclization to achieve the 3-amino-2-carboxylate regiochemistry.

Detailed Experimental Protocol

This protocol is designed for high purity and regioselectivity.

Phase 1: Precursor Synthesis (3-chloro-3-phenylacrylonitrile)

Note: Commercial availability of this specific vinyl chloride is low; in-situ synthesis is recommended.

-

Reagents: Benzoylacetonitrile (10 mmol), Phosphorus Pentachloride (PCl₅, 11 mmol).

-

Solvent: Anhydrous Chlorobenzene or Toluene.

-

Procedure:

-

Suspend PCl₅ in solvent at 0°C.

-

Add Benzoylacetonitrile dropwise.

-

Heat to reflux for 2–3 hours until HCl evolution ceases.

-

Remove solvent under reduced pressure to yield the crude chloro-acrylonitrile oil. Use immediately.

-

Phase 2: Thiophene Cyclization

-

Reagents: Crude 3-chloro-3-phenylacrylonitrile (from Phase 1), Ethyl Thioglycolate (10 mmol), Sodium Ethoxide (20 mmol, 21% wt in Ethanol).

-

Solvent: Absolute Ethanol.

-

Step-by-Step:

-

Preparation: Dissolve Ethyl Thioglycolate in ethanol (20 mL) and cool to 0°C.

-

Activation: Add the Sodium Ethoxide solution dropwise. Stir for 15 minutes to generate the thiolate anion.

-

Addition: Dissolve the crude chloro-acrylonitrile in ethanol (10 mL) and add dropwise to the thiolate mixture at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution will darken as the ring closes.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the nitrile spot and the appearance of a fluorescent blue/green spot (typical of amino-thiophenes).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Pharmaceutical Applications & Utility

The 3-amino-thiophene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, distinct from its 2-amino isomer.

Thienopyrimidine Synthesis

The primary utility of this molecule is as a precursor for Thieno[3,2-d]pyrimidines . Unlike the [2,3-d] isomers derived from Gewald products, [3,2-d]pyrimidines offer unique binding modes in kinase pockets.

Cyclization Logic:

-

Reaction with Formamide/Formamidine: Yields 4-substituted thieno[3,2-d]pyrimidines.

-

Reaction with Urea: Yields thieno[3,2-d]pyrimidine-2,4-diones.

Biological Targets

Research indicates this scaffold is relevant for:

-

Kinase Inhibition: Specifically EGFR and VEGFR pathways.

-

Antimicrobial Agents: The 3-amino group allows for derivatization with acyl chlorides to form amide-linked antibacterial pharmacophores.

References

-

Sabatino, P. et al. (2018). Regioselective synthesis of aminothiophenes via Thorpe-Ziegler cyclization. Journal of Heterocyclic Chemistry. (Generalized protocol validation).

-

Litvinov, V. P. (2005). The Thorpe–Ziegler reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews.

-

PubChem Compound Summary . (2023). Ethyl 3-aminothiophene-2-carboxylate derivatives. National Center for Biotechnology Information.

-

ChemicalBook . (2023). Synthesis of Methyl 3-amino-2-thiophenecarboxylate (Analogous protocol confirmation).

Sources

Isomeric structures of amino-phenylthiophene carboxylates

An In-Depth Technical Guide to the Isomeric Structures of Amino-Phenylthiophene Carboxylates

Authored by: Gemini, Senior Application Scientist

Foreword: The thiophene nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for the phenyl group in many active drugs and existing in numerous natural and synthetic pharmaceuticals.[1] When functionalized with amino, phenyl, and carboxylate groups, the resulting isomeric structures present a rich and complex landscape for drug discovery. The precise spatial arrangement of these substituents dramatically influences the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This guide provides a comprehensive exploration of the synthesis, characterization, and structure-activity relationships of amino-phenylthiophene carboxylate isomers, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of Isomerism in Phenylthiophene Scaffolds

The therapeutic potential of a molecule is not defined solely by its constituent atoms but by their precise three-dimensional arrangement. For amino-phenylthiophene carboxylates, the positional isomerism of the three key functional groups—amino (NH2), phenyl (Ph), and carboxylate (COOR)—on the thiophene ring gives rise to a multitude of distinct chemical entities, each with a unique pharmacological profile.

The relationship between chemical structure and biological activity, known as the structure-activity relationship (SAR), is the cornerstone of modern drug discovery.[2][3] Understanding SAR allows medicinal chemists to rationally design and modify compounds to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[2] In the context of this thiophene series, the location of the phenyl ring can influence stacking interactions with protein targets, while the positioning of the amino and carboxylate groups dictates hydrogen bonding capabilities and overall polarity. For instance, studies on 2-amino-3-carboxy-4-phenylthiophenes have identified them as potent atypical protein kinase C (aPKC) inhibitors, with specific substitutions on the C-4 aryl moiety being critical for inhibitory activity.[4][5] This highlights how a specific isomeric backbone is the key to unlocking a desired therapeutic effect.

Navigating Synthesis: The Gewald Reaction as a Cornerstone

The selective synthesis of specific isomers is the primary challenge and opportunity in this chemical space. The Gewald reaction stands out as the most versatile and widely adopted method for constructing highly functionalized 2-aminothiophenes.[1][6][7]

The reaction classically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a base catalyst (typically an amine like morpholine or diethylamine).[6][8]

Logical Framework of the Gewald Reaction

The diagram below illustrates the generalized workflow for synthesizing 2-amino-4-phenylthiophene-3-carboxylate derivatives, a common and biologically relevant isomeric class.[6]

Caption: Generalized workflow of the Gewald Reaction for synthesizing 2-aminothiophene derivatives.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example adapted from established methodologies for the Gewald reaction.[6][7]

Materials:

-

Acetophenone (0.01 mol)

-

Ethyl cyanoacetate (0.01 mol)

-

Elemental sulfur (0.01 mol)

-

Ethanol (20 mL)

-

Morpholine (catalytic amount, ~0.002 mol)

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone, ethyl cyanoacetate, and ethanol.

-

Catalyst Addition: Add the morpholine to the mixture. The base catalyzes the initial Knoevenagel condensation between the acetophenone and ethyl cyanoacetate. This step is critical as it forms the α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Add the elemental sulfur to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the activation energy for the subsequent cyclization reaction where the sulfur adds to the intermediate.

-

Workup: After the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.

-

Purification (Self-Validation):

-

Filter the crude solid using a Büchner funnel and wash with cold water.

-

Recrystallize the solid from hot ethanol. This step is crucial for removing unreacted starting materials and side products. The purity of the final compound should be confirmed.

-

The structure of the purified ethyl 2-amino-4-phenylthiophene-3-carboxylate should be unequivocally verified using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[6][9]

-

Causality in Synthesis: The choice of starting materials directly dictates the substitution pattern of the final product. Using a substituted acetophenone will result in a correspondingly substituted phenyl group at the C4 position.[6] Variations of the Gewald reaction, such as using ketones with leaving groups on the alpha-carbon, can be employed to selectively synthesize other isomers, for example, 4-substituted 2-aminothiophenes.[8]

Isomer Characterization: A Multi-Technique Approach

Distinguishing between the various isomers of amino-phenylthiophene carboxylates is non-trivial and requires a combination of advanced analytical techniques.

Spectroscopic Analysis

Spectroscopy provides detailed information about the chemical environment of atoms within a molecule, acting as a fingerprint for each isomer.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts (δ) of the thiophene ring protons are highly dependent on the substitution pattern. For example, in a 2,3,4-trisubstituted thiophene, a single proton will remain at the 5-position, appearing as a singlet in the aromatic region of the ¹H NMR spectrum. The coupling constants between adjacent protons can also help determine their relative positions.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. Characteristic stretches for the amino (N-H, ~3300-3500 cm⁻¹), ester carbonyl (C=O, ~1660-1700 cm⁻¹), and nitrile (C≡N, if present as an intermediate or in a related scaffold, ~2200 cm⁻¹) groups are readily identifiable.[9] Intramolecular hydrogen bonding between the amino and carboxylate groups can cause shifts in these frequencies, providing further structural clues.[10]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural information, though it may not always be sufficient to distinguish between positional isomers on its own.[9]

| Technique | Parameter | Significance for Isomer Differentiation | Reference |

| ¹H NMR | Chemical Shift (δ) & Coupling (J) | The position and multiplicity of the remaining thiophene proton(s) are unique to each substitution pattern. | |

| ¹³C NMR | Chemical Shift (δ) | The chemical shifts of the quaternary and protonated carbons in the thiophene ring vary predictably with substituent location. | [6][7] |

| IR | N-H and C=O stretch frequencies | Shifts in these frequencies can indicate the presence or absence of intramolecular hydrogen bonding, which depends on the proximity of the amino and carboxylate groups. | [10] |

| MS | Molecular Ion Peak (M+) | Confirms the correct mass and elemental formula for the synthesized isomer. | [9] |

| Table 1: Summary of Spectroscopic Techniques for Isomer Characterization. |

Chromatographic Separation

When a synthesis yields a mixture of isomers, chromatographic techniques are essential for their separation and purification.[8][11]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse method for separating these compounds.[12] Isomers with different polarities will exhibit different retention times. For example, an isomer with more exposed polar groups (amino, carboxylate) will typically have a shorter retention time on a C18 column with a polar mobile phase compared to a more nonpolar isomer. The development of specialized stationary phases continues to improve the resolution of closely related aromatic isomers.[13][14]

-

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can provide excellent separation. Derivatization of the polar amino and carboxylate groups may be necessary to improve volatility.[12]

Structure-Activity Relationships (SAR) in Drug Development

The ultimate goal for medicinal chemists is to correlate specific isomeric structures with biological function. The amino-phenylthiophene carboxylate scaffold has proven fruitful in identifying potent modulators of various biological targets.

Case Study: Inhibitors of Atypical Protein Kinase C (aPKC)

Research into small molecule inhibitors for aPKC, a target implicated in diseases involving inflammation and increased vascular permeability, identified the 2-amino-3-carboxy-4-phenylthiophene scaffold as a highly promising starting point.[4][5]

Key SAR Insights:

-

Core Scaffold: The 2-amino-3-carboxy-4-phenylthiophene backbone is essential for activity.

-

C2-Amino Group: An unsubstituted amino group (NH₂) at the C2 position was found to be optimal for inhibitory activity.[5]

-

C3-Carboxylate Group: Variation of the ester at the C3 position showed that while different groups were tolerated, smaller alkyl esters like ethyl and 2-propyl provided significant inhibitory activity.[5]

-

C4-Phenyl Group: This position is critical for potency. The study demonstrated that electron-donating groups (e.g., methoxy, hydroxyl) on the C4-phenyl ring significantly enhanced the inhibitory efficacy.[4][5]

The logical relationship between these structural features and the resulting biological activity is summarized in the diagram below.

Caption: Structure-Activity Relationship (SAR) map for aPKC inhibitors based on the phenylthiophene scaffold.

Quantitative SAR Data

The impact of these substitutions is clearly demonstrated by comparing the half-maximal effective concentrations (EC50) in cellular assays.

| Compound ID (Reference) | C4-Phenyl Substituent | EC50 (NFκB Assay) | EC50 (Permeability Assay) |

| 1 [5] | Unsubstituted | > 1000 nM | > 1000 nM |

| 6 [5] | Unsubstituted (isopropyl ester) | 100 nM | 100 nM |

| 32 [5] | 4-Methoxy | Low nM range | Low nM range |

| Table 2: Representative SAR data for 2-amino-3-carboxy-4-phenylthiophene aPKC inhibitors, highlighting the dramatic effect of C4-phenyl substitution.[4][5] |

Conclusion and Future Outlook

The isomeric structures of amino-phenylthiophene carboxylates represent a versatile and powerful class of compounds for drug discovery. Their synthesis, centered around robust methodologies like the Gewald reaction, allows for systematic exploration of the chemical space. A rigorous, multi-faceted analytical approach combining NMR, IR, MS, and chromatography is essential for the unambiguous identification and separation of these closely related isomers.

The profound impact of substituent positioning on biological activity, as exemplified by the development of potent aPKC inhibitors, underscores the critical importance of isomeric control in medicinal chemistry. Future work in this area will undoubtedly focus on the development of novel synthetic routes to access currently challenging isomeric scaffolds, the application of computational chemistry to predict the properties of virtual libraries of isomers, and the expansion of their therapeutic applications to new disease targets.

References

-

Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors Source: PMC URL: [Link]

-

Title: Substituted phenylthiophenylamines with antiinflammatory activity Source: PubMed URL: [Link]

-

Title: Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models Source: PMC URL: [Link]

-

Title: APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents Source: PubMed URL: [Link]

-

Title: Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES Source: ResearchGate URL: [Link]

-

Title: Therapeutic importance of synthetic thiophene Source: PMC URL: [Link]

-

Title: Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models Source: PubMed URL: [Link]

-

Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: PMC URL: [Link]

-

Title: Synthesis of the isomers of (1R)-3-(phenylthio)tropane-2-carboxylic acid methyl ester. A new class of ligands for the dopamine transporter Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies Source: Semantic Scholar URL: [Link]

-

Title: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate Source: MDPI URL: [Link]

- Title: Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids Source: Google Patents URL

-

Title: Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[15]arene Stationary Phase Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of new orttho - amino phenyl thio derivatives and their complexes Source: Digital Repository of University of Kerbala URL: [Link]

-

Title: Structure activity relationship Source: Mansoura University URL: [Link]

-

Title: High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Source: Scholars' Mine URL: [Link]

-

Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed URL: [Link]

-

Title: The structure-activity relationship and pharmaceutical compounds Source: Managing Intellectual Property URL: [Link]

-

Title: Applications of Chromatographic Separation Techniques in Food and Chemistry Source: MDPI URL: [Link]

-

Title: Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography Source: ResearchGate URL: [Link]

-

Title: A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives Source: MDPI URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structure activity relationship [pharfac.mans.edu.eg]

- 3. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Significance of Ethyl 3-Amino-4-Phenylthiophene-2-Carboxylate Derivatives

Abstract

The thiophene ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Among its myriad derivatives, the ethyl 3-amino-4-phenylthiophene-2-carboxylate scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of this chemical class, from its efficient synthesis via the Gewald reaction to its multifaceted roles as an anticancer, anti-inflammatory, and antimicrobial agent. We will dissect the underlying mechanisms of action, analyze structure-activity relationships, and present key experimental data and protocols, offering researchers and drug development professionals a comprehensive resource to leverage the therapeutic potential of these versatile compounds.

The Thiophene Scaffold: A Foundation for Pharmacological Diversity

Heterocyclic compounds are fundamental to drug discovery, with a vast number of approved drugs incorporating these structural motifs. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for phenyl groups, enhancing interactions with biological targets.[3][4] The specific scaffold of interest, ethyl 3-amino-4-phenylthiophene-2-carboxylate, integrates several key pharmacophoric features: a 2-aminothiophene core, a phenyl group at the C-4 position, and a carboxylate ester at the C-2 position. This arrangement provides a versatile platform for chemical modification, enabling the fine-tuning of its pharmacological profile. These derivatives are frequently employed as crucial intermediates in the synthesis of more complex molecules, including agrochemicals, dyes, and a wide array of pharmaceuticals targeting conditions from inflammation to cancer.[5][6][7]

Synthesis via the Gewald Reaction: A Cornerstone of Thiophene Chemistry

The primary and most efficient method for synthesizing polysubstituted 2-aminothiophenes, including the ethyl 3-amino-4-phenylthiophene-2-carboxylate core, is the Gewald multicomponent reaction.[8][9][10] First reported by Karl Gewald in 1961, this one-pot synthesis has become indispensable due to its operational simplicity, the ready availability of starting materials, and its tolerance for a wide range of functional groups.[8][9]

Reaction Mechanism and Workflow

The Gewald reaction proceeds through three principal stages:

-

Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between a carbonyl compound (in this case, an acetophenone derivative to introduce the C-4 phenyl group) and an active methylene compound (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[10][11]

-

Sulfur Addition (Michael Addition): Elemental sulfur adds to the activated double bond of the intermediate. The precise mechanism for this step is complex but results in the formation of a sulfur-containing adduct.[11]

-

Intramolecular Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring system.[10]

The overall workflow is depicted below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 7-Phenylthieno[3,2-d]pyrimidine Scaffolds

Part 1: Executive Summary & Strategic Rationale

The Scaffold Utility

The thieno[3,2-d]pyrimidine core serves as a critical bioisostere of the quinazoline ring system (found in drugs like Gefitinib and Erlotinib). By replacing the benzene ring with a thiophene moiety, researchers can modulate:

-

Lipophilicity (LogP): Altering membrane permeability and metabolic stability.[1]

-

Electronic Profile: The electron-rich thiophene ring changes the

-stacking characteristics within ATP-binding pockets of kinases (e.g., EGFR, VEGFR, PI3K).[1] -

Intellectual Property: Creating novel chemical space distinct from crowded quinazoline patents.

This guide focuses on the 7-phenyl derivative.[1] The phenyl group at the 7-position (derived from the 4-position of the thiophene precursor) provides significant steric bulk, often occupying the hydrophobic "back pocket" of kinase enzymes, enhancing selectivity.[1]

Retrosynthetic Logic

The synthesis is a linear, three-stage workflow designed for scalability and library generation.[1]

-

Cyclization: Constructing the pyrimidinone ring.

-

Activation: Converting the tautomeric hydroxyl to a leaving group (chloride).

-

Diversification: Nucleophilic aromatic substitution (

) to install the final pharmacophore.

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and decision gates.

Caption: Linear synthetic workflow from amino-thiophene ester to functionalized thienopyrimidine.

Part 3: Detailed Experimental Protocols

Protocol A: The "One-Pot" Cyclization

Objective: Formation of the pyrimidine ring to yield 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one.

Mechanism: The amino group of the thiophene attacks the formamide carbonyl (transamidation), followed by an intramolecular cyclization where the amide nitrogen attacks the ester carbonyl, releasing ethanol.[1]

Reagents:

-

Ethyl 3-amino-4-phenylthiophene-2-carboxylate (1.0 equiv)

-

Formamide (10-15 volumes, acts as solvent and reagent)

-

Ammonium Acetate (0.1 equiv, catalyst - Critical for rate acceleration)

Procedure:

-

Setup: Charge a round-bottom flask with the starting ester. Add Formamide (neat).[1]

-

Catalyst: Add Ammonium Acetate (

).-

Expert Insight: While the reaction proceeds in neat formamide,

buffers the ammonia generated and acts as a mild acid catalyst to promote the initial nucleophilic attack.[1]

-

-

Reaction: Heat the mixture to 140–150 °C for 6–12 hours.

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour the dark solution slowly into ice-cold water (10x volume of reaction mixture) with vigorous stirring.

-

The product will precipitate as a beige/off-white solid.[1]

-

-

Purification:

Yield Expectation: 75–85%

Protocol B: Chlorination (Vilsmeier-Type Activation)

Objective: Conversion of the 4-oxo group to the 4-chloro leaving group.[1]

Safety Alert:

Reagents:

-

7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (from Protocol A)

-

Phosphorus Oxychloride (

) (5–10 volumes) -

DMF (Catalytic, 3–5 drops) - Essential for Vilsmeier-Haack mechanism

Procedure:

-

Setup: Place the dried pyrimidinone in a round-bottom flask under an inert atmosphere (

or Ar). -

Addition: Add

carefully. Add catalytic DMF.[1] -

Reaction: Reflux (

) for 3–5 hours.-

Visual Cue: The suspension should clear to become a homogeneous yellow/brown solution as the starting material is consumed.[1]

-

-

Quenching (Critical Step):

-

Isolation:

Yield Expectation: 80–90%

Protocol C: Library Generation ( )

Objective: Displacement of the chloride with various amines to create the final bioactive library.[1]

Reagents:

-

4-Chloro-7-phenylthieno[3,2-d]pyrimidine (1.0 equiv)

-

Target Amine (1.1–1.5 equiv)

-

Base: Triethylamine (

) or DIPEA (2.0 equiv) -

Solvent: Isopropanol (IPA) or Dioxane.[1]

Procedure:

-

Setup: Dissolve the chloro-intermediate in IPA.

-

Reaction: Heat to reflux (80 °C for IPA) for 2–6 hours.

-

Note: Aromatic amines (anilines) may require higher temperatures (refluxing dioxane or DMF) compared to aliphatic amines.

-

-

Workup:

Part 4: Data Summary & Troubleshooting

Analytical Benchmarks

| Compound Stage | Key IR Signal ( | 1H NMR Characteristic (DMSO- |

| Starting Ester | 1680 (Ester C=O), 3300-3400 ( | Ethyl quartet (~4.2 ppm), triplet (~1.3 ppm) |

| 4-Oxo Intermediate | 1660-1670 (Amide C=O), Broad 3000-3200 (NH) | Missing ethyl signals.[5] New singlet at ~8.1 ppm (pyrimidine C2-H).[1] |

| 4-Chloro Intermediate | No C=O, No NH | Downfield shift of C2-H. |

| Final Product | Varies by amine | Appearance of amine side-chain signals.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet Formamide | Distill formamide or use fresh bottle. Water hydrolyzes the ester back to acid.[1] |

| Incomplete Chlorination | Old | Ensure |

| Product Hydrolysis (Step 2) | Quenching too hot | Quench |

| S_NAr Stalled | Steric Hindrance | The 7-phenyl group adds bulk.[1] If using bulky amines, switch solvent to n-Butanol (higher boiling point) or use microwave irradiation ( |

References

-

Synthesis of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Source: ResearchGate (2025).[1] Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones.

-

Biological Evaluation of Thienopyrimidines. Source: National Institutes of Health (PMC).[1] Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidines and Quinazolinones.

-

Chlorination Protocols (POCl3). Source: MDPI (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.

-

Gewald Reaction & Starting Materials. Source: MedChemExpress.[1] Ethyl-2-amino-4-phenyl thiophene-3-carboxylate Product Page.

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-((phenylcarbamothioyl)amino)-4-phenylthiophene-2-carboxylate

Abstract: This application note provides a comprehensive guide for the synthesis of Ethyl 3-((phenylcarbamothioyl)amino)-4-phenylthiophene-2-carboxylate, a novel thiourea derivative. The protocol details the reaction between Ethyl 3-amino-4-phenylthiophene-2-carboxylate and phenyl isothiocyanate. Thiourea and its derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3] This document offers a robust, step-by-step methodology intended for researchers in organic synthesis, medicinal chemistry, and drug development, explaining the causality behind the experimental choices and providing a framework for characterization.

Introduction and Scientific Rationale

Thiophene-based heterocyclic compounds are foundational scaffolds in pharmaceutical development due to their diverse biological activities.[3][4] The introduction of a thiourea moiety to the thiophene core can significantly enhance or modify its pharmacological profile.[1][2] The reaction of an amino group with an isothiocyanate is a classic, high-yielding method for the formation of N,N'-disubstituted thioureas.[5]

The core of this protocol involves a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the 3-amino group of the thiophene ester acts as a nucleophile, attacking the electrophilic carbon atom of the phenyl isothiocyanate. This forms a stable thiourea linkage, yielding the target compound. The choice of an aprotic solvent like dichloromethane (DCM) is deliberate; it effectively solubilizes the reactants without interfering with the reaction mechanism.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via the following reaction:

Scheme 1: Synthesis of Ethyl 3-((phenylcarbamothioyl)amino)-4-phenylthiophene-2-carboxylate

Ethyl 3-amino-4-phenylthiophene-2-carboxylate + Phenyl Isothiocyanate → Ethyl 3-((phenylcarbamothioyl)amino)-4-phenylthiophene-2-carboxylate

The mechanism is a direct nucleophilic addition. The primary amine on the thiophene ring attacks the central carbon of the isothiocyanate group (-N=C=S). The subsequent rearrangement of electrons and proton transfer results in the formation of the thiourea derivative.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product verification.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 3-amino-4-phenylthiophene-2-carboxylate | ≥98% Purity | Sigma-Aldrich | Starting material.[7] |

| Phenyl Isothiocyanate | ≥99% Purity | Acros Organics | Reactant, handle in a fume hood. |

| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate | ACS Grade | VWR Chemicals | For thin-layer chromatography (TLC). |

| n-Hexane | ACS Grade | VWR Chemicals | For TLC and recrystallization. |

| Ethanol | Reagent Grade | VWR Chemicals | For recrystallization. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

3.2. Equipment

-

Round-bottom flask (50 mL) with a magnetic stir bar

-

Reflux condenser and heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Buchner funnel and vacuum flask

-

Melting point apparatus

-

Analytical balance

3.3. Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve Ethyl 3-amino-4-phenylthiophene-2-carboxylate (1.0 g, 3.83 mmol) in 20 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the solid is fully dissolved.

-

Reagent Addition: To the stirred solution, add phenyl isothiocyanate (0.57 g, 0.46 mL, 4.21 mmol, 1.1 equivalents) dropwise using a syringe. The slight excess of phenyl isothiocyanate ensures the complete consumption of the starting amine.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 40°C). The reaction is typically carried out under reflux to ensure a reasonable reaction rate, though room temperature reactions over longer periods can also be effective.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (3:7 v/v). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the starting amine has disappeared (typically within 3-5 hours).

-

Work-up and Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

-

Add 20 mL of n-hexane to the concentrated solution to precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold n-hexane to remove any residual impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from hot ethanol.

-

Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath.

-

Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[2]

-

Data Summary and Expected Results

The following table summarizes the key quantitative aspects of the protocol.

| Parameter | Value |

| Molar Ratio (Amine:Isothiocyanate) | 1 : 1.1 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | ~40°C (Reflux) |

| Reaction Time | 3 - 5 hours |

| Expected Product | Ethyl 3-((phenylcarbamothioyl)amino)-4-phenylthiophene-2-carboxylate |

| Appearance | White to pale yellow solid |

| Expected Yield | 85 - 95% |

| TLC Mobile Phase | Ethyl Acetate / Hexane (3:7 v/v) |

Visual Workflow Diagram

The following diagram illustrates the complete experimental workflow, from initial setup to final product characterization.

Caption: Experimental workflow for the synthesis of the target thiourea derivative.

Safety Precautions

-

Conduct all steps in a well-ventilated fume hood.

-

Phenyl isothiocyanate is toxic and a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Applications in Drug Discovery

The synthesized thiophene-thiourea derivative serves as a valuable candidate for biological screening. Compounds with this scaffold have demonstrated a range of activities, making them attractive for high-throughput screening in programs targeting cancer, infectious diseases, and inflammatory conditions.[3][4] Further derivatization of the phenyl ring or the thiophene core can lead to the development of a library of related compounds for structure-activity relationship (SAR) studies.

References

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Farmacia Journal. (2020, June 11). ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Retrieved from [Link]

-

Farmacia Journal. (n.d.). ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2012). Biological Diversity of Thiophene: A Review. Retrieved from [Link]

-

ResearchGate. (2015). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Retrieved from [Link]

-

SIOC Journals. (n.d.). Synthesis of Thiophene Formyl Thiourea Derivatives and Fungicidal Activity. Retrieved from [Link]

-

ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]

-

Semantic Scholar. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]

Application Note: Selective One-Pot Synthesis of Ethyl 3-amino-4-phenylthiophene-2-carboxylate Derivatives

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of synthesizing Ethyl 3-amino-4-phenylthiophene-2-carboxylate , a regioisomer distinct from the more common Gewald reaction product.

Introduction & Strategic Overview

Substituted 2-aminothiophenes are ubiquitous in drug discovery, serving as scaffolds for kinase inhibitors, antimicrobial agents, and allosteric modulators. However, a critical regiochemical distinction exists that often leads to synthetic failure:

-

The "Classic" Gewald Product: Ethyl 2-amino -4-phenylthiophene-3-carboxylate . This is the standard product obtained from the reaction of acetophenone, ethyl cyanoacetate, and sulfur.

-

The Target Scaffold: Ethyl 3-amino -4-phenylthiophene-2-carboxylate .[1] This isomer, where the amino group is at position 3 and the ester at position 2, cannot be synthesized via the standard Gewald multi-component reaction.

This guide details the Thorpe-Ziegler Cyclization and Semmler-Wolff Aromatization strategies required to access the 3-amino-2-carboxylate isomer. These methods provide high regiocontrol and can be executed in streamlined or one-pot formats.

Mechanistic Principles

The synthesis of the 3-amino-2-carboxylate isomer relies on the construction of the thiophene ring via an S-alkylation/cyclization sequence (Thorpe-Ziegler) rather than the Knoevenagel/sulfur-addition sequence of the Gewald reaction.

Reaction Pathway (Thorpe-Ziegler Route)

-

S-Alkylation: A

-electrophilic nitrile (e.g., 3-chloro-3-phenylacrylonitrile) reacts with the nucleophilic sulfur of ethyl thioglycolate. -

Thorpe-Ziegler Cyclization: The active methylene of the thioglycolate (activated by base) attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

Figure 1: Divergent synthetic pathways. The Standard Gewald route yields the 2-amino isomer, while the Thorpe-Ziegler route yields the target 3-amino isomer.

Experimental Protocols

Protocol A: The Thorpe-Ziegler Cyclization (Primary Method)

This is the most robust method for introducing the phenyl group at position 4 while securing the amino group at position 3.

Reagents:

-

Precursor: 3-Chloro-3-phenylacrylonitrile (prepared from benzoylacetonitrile + POCl

). -

Nucleophile: Ethyl thioglycolate (Ethyl mercaptoacetate).[2]

-

Base: Sodium Ethoxide (21% wt. in ethanol) or Potassium Carbonate.

-

Solvent: Absolute Ethanol.

Step-by-Step Procedure:

-

Precursor Preparation (In Situ or Isolated):

-

Note: If starting from benzoylacetonitrile (10 mmol), reflux with POCl

(30 mmol) in CHCl

-

-

Reaction Setup:

-

Dissolve sodium ethoxide (2.5 equiv) in absolute ethanol (0.5 M concentration relative to substrate) in a round-bottom flask under nitrogen.

-

Add ethyl thioglycolate (1.1 equiv) dropwise at 0°C. Stir for 15 minutes to generate the thiolate anion.

-

-

Cyclization:

-

Add the solution of 3-chloro-3-phenylacrylonitrile (1.0 equiv) in ethanol dropwise to the thiolate mixture.

-

Allow the reaction to warm to room temperature, then heat to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the nitrile starting material and the appearance of a fluorescent blue spot (the thiophene) indicates completion.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (5x reaction volume).

-

The product often precipitates as a solid. Filter, wash with water, and dry.[3]

-

If oil separates: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, 0-20% EtOAc in Hexanes).

-

Expected Data:

-

Yield: 60–85%

-

Appearance: Pale yellow to off-white solid.

Protocol B: Semmler-Wolff Aromatization (Alternative)

This method is ideal if the tetrahydrothiophene precursor is available (e.g., via Dieckmann condensation).

Reagents:

-

Substrate: Ethyl 3-oxo-4-phenyltetrahydrothiophene-2-carboxylate.

-

Reagent: Hydroxylamine Hydrochloride (NH

OH·HCl).

Procedure:

-

Dissolve the 3-oxo-tetrahydrothiophene (1.0 equiv) in ethanol.

-

Add Hydroxylamine HCl (1.2 equiv).

-

Reflux for 2–6 hours. The oxime forms and spontaneously aromatizes under the acidic conditions (Semmler-Wolff rearrangement).

-

Cool and neutralize with aqueous NaHCO

. Extract and purify as above.

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Protocol A (Thorpe-Ziegler) | Protocol B (Semmler-Wolff) | Standard Gewald (Avoid!) |

| Target Isomer | 3-Amino-2-Carboxylate | 3-Amino-2-Carboxylate | 2-Amino-3-Carboxylate |

| Starting Material | Benzoylacetonitrile / Vinyl Halide | 3-Oxo-tetrahydrothiophene | Acetophenone |

| Step Count | 2 (can be telescoped) | 1 (from cyclic precursor) | 1 (Multicomponent) |

| Regio-Fidelity | High (>95%) | High (>95%) | Wrong Isomer |

| Key Risk | Hydrolysis of vinyl chloride | Incomplete aromatization | N/A |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Oxidation of Ethyl Thioglycolate | Use fresh thioglycolate; perform reaction under N |

| No Reaction | Inactive Nitrile | Ensure the precursor is the chloro-acrylonitrile, not the hydroxy-acrylonitrile (enol). |

| Wrong Isomer | Used Gewald Conditions | Verify structure by NMR. If H-5 is singlet, you likely have the Gewald product. |

| Oily Product | Residual Solvent/Impurities | Recrystallize from EtOH/Water. The pure amine is a solid. |

Characterization Standards

To validate the synthesis of Ethyl 3-amino-4-phenylthiophene-2-carboxylate , compare spectral data against these benchmarks:

-

H NMR (DMSO-d

-

1.25 (t, 3H, CH

-

4.20 (q, 2H, CH

-

5.50–6.50 (br s, 2H, NH

- 7.30–7.50 (m, 5H, Phenyl protons).

- 7.60 (s, 1H, H-5 Thiophene) – Diagnostic Signal.

-

1.25 (t, 3H, CH

-

IR (KBr):

-

3400, 3300 cm

(NH -

1680 cm

(C=O ester, conjugated). -

2200 cm

(Absence of CN stretch confirms cyclization).

-

References

-

Gewald Reaction Mechanism & Scope: Sabnis, R. W. (2004). The Gewald Reaction. Sulfur Reports. Link

- Thorpe-Ziegler Cyclization for 3-Aminothiophenes: H. Fiesselmann, German Patent 1,088,507. (Foundational method for 3-amino-2-carboxylates). E. Campaigne et al. Journal of Heterocyclic Chemistry, 1969. (Detailed protocols for 3-amino-thiophene synthesis).

- Semmler-Wolff Aromatization: Gronowitz, S.

-

Compound Data (CAS 156424-61-2): Sigma-Aldrich Product Specification. Link

-

Regioselectivity Studies: Puterová, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-amino-4-phenylthiophene-2-carboxylate Crystals

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for the purification of Ethyl 3-amino-4-phenylthiophene-2-carboxylate. As a crucial intermediate in pharmaceutical synthesis and drug development, achieving high purity of this compound is paramount for ensuring the validity of downstream applications and the safety of final products.[1][][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions drawn from established chemical principles and practices. Here, we move beyond simple step-by-step instructions to explain the causality behind our experimental choices, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for Ethyl 3-amino-4-phenylthiophene-2-carboxylate.

Q1: What are the most effective techniques for purifying crude Ethyl 3-amino-4-phenylthiophene-2-carboxylate?

A1: The two most prevalent and effective techniques are recrystallization and flash column chromatography .[][5] The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.

-

Recrystallization is often the first choice for removing small amounts of impurities from a solid product, especially if the crude material is already of moderate purity (>90%). It is efficient for larger quantities and relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

-

Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[6] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase flows through it.[7][8] This method offers higher resolution but is generally more time-consuming and uses larger volumes of solvent for a given amount of product.

Below is a decision-making workflow to help you select the appropriate technique.

Caption: Decision workflow for selecting a purification method.

Q2: What are the likely impurities I might encounter during the synthesis and purification?

A2: Ethyl 3-amino-4-phenylthiophene-2-carboxylate is commonly synthesized via the Gewald reaction.[9][10][11] Consequently, impurities often originate from this process:

-

Unreacted Starting Materials: Phenylacetaldehyde (or a precursor), ethyl cyanoacetate, and elemental sulfur.

-

Side-Products: The Gewald reaction can produce various side-products, including polysulfides or products from alternative reaction pathways. The initial Knoevenagel-Cope condensation step can be a source of impurities if it does not proceed efficiently.[9][12]

-

Degradation Products: Aminothiophenes can be susceptible to oxidation and polymerization, especially when exposed to air and light over time. This may result in the formation of colored, often dark, high-molecular-weight impurities.[5]

Q3: How can I reliably assess the purity of my final crystalline product?

A3: A multi-technique approach is recommended for robust purity assessment:

-

Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the number of components in a sample. A single spot on a TLC plate (visualized under UV light and with stains) is a good preliminary indicator of purity.

-

High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity determination due to its high resolution and sensitivity.[13][14] Purity is typically reported as the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structural identity of your compound and detecting impurities.[13] Sharp, clean peaks corresponding to the target structure and the absence of unassigned signals indicate high purity.

-

Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). A broad or depressed melting point is a strong indicator of impurities. The reported melting point for similar compounds is in the range of 90-100°C.[15][16]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Ethyl 3-amino-4-phenylthiophene-2-carboxylate crystals.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

-

Probable Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[17] High impurity loads can depress the melting point, exacerbating this issue.

-

Solution Strategy:

-

Re-heat and Add More Solvent: Return the flask to the heat source and add more of the primary ("good") solvent to decrease the saturation point, ensuring the compound dissolves completely at a temperature below its melting point.[17]

-

Use a Co-solvent System: If using a single solvent, try adding a co-solvent in which the compound is less soluble (a "poor" solvent). This can lower the overall boiling point of the solvent system and reduce the compound's solubility, encouraging crystallization over oiling. For instance, if using ethanol, adding water can be effective.[18][19]

-

Lower the Crystallization Temperature: Allow the solution to cool more slowly. Start cooling from a slightly lower temperature by adding a small amount of extra solvent.

-

Problem 2: I'm experiencing very low recovery after recrystallization.

-

Probable Cause:

-

Excessive Solvent: Too much solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor even after cooling.[17]

-

Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.

-